molecular formula C9H8F2O B2911017 4-Ethyl-2,3-difluorobenzaldehyde CAS No. 1781592-05-9

4-Ethyl-2,3-difluorobenzaldehyde

Cat. No. B2911017
CAS RN: 1781592-05-9
M. Wt: 170.159
InChI Key: XVNNVWRXBOWCMC-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of 4-Ethyl-2,3-difluorobenzaldehyde consists of a benzene ring with two fluorine atoms and an ethyl group attached to it. The aldehyde functional group (CHO) is also present. For a visual representation, refer to the link.

Safety and Hazards

  • MSDS : Refer to the link for the Material Safety Data Sheet.

properties

IUPAC Name

4-ethyl-2,3-difluorobenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F2O/c1-2-6-3-4-7(5-12)9(11)8(6)10/h3-5H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVNNVWRXBOWCMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=C(C=C1)C=O)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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